molecular formula C13H16N2O3S B12679680 3-(3-oxo-1,2-benzothiazol-2-yl)propyl N-ethylcarbamate CAS No. 199172-84-4

3-(3-oxo-1,2-benzothiazol-2-yl)propyl N-ethylcarbamate

Cat. No.: B12679680
CAS No.: 199172-84-4
M. Wt: 280.34 g/mol
InChI Key: GRXHNAMWPRBPAH-UHFFFAOYSA-N
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Description

3-(3-oxo-1,2-benzothiazol-2-yl)propyl N-ethylcarbamate is a chemical compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-oxo-1,2-benzothiazol-2-yl)propyl N-ethylcarbamate typically involves the reaction of 3-(3-oxo-1,2-benzothiazol-2-yl)propanoic acid with N-ethylcarbamate under specific conditions. The reaction may be catalyzed by a base such as triethylamine and carried out in an organic solvent like dichloromethane. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

3-(3-oxo-1,2-benzothiazol-2-yl)propyl N-ethylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

3-(3-oxo-1,2-benzothiazol-2-yl)propyl N-ethylcarbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-oxo-1,2-benzothiazol-2-yl)propyl N-ethylcarbamate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular pathways can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-oxo-1,2-benzothiazol-2-yl)propyl N-ethylcarbamate is unique due to its specific structure, which combines the benzothiazole moiety with a carbamate group. This combination imparts distinct chemical and biological properties, making it suitable for various applications that similar compounds may not be able to achieve.

Properties

CAS No.

199172-84-4

Molecular Formula

C13H16N2O3S

Molecular Weight

280.34 g/mol

IUPAC Name

3-(3-oxo-1,2-benzothiazol-2-yl)propyl N-ethylcarbamate

InChI

InChI=1S/C13H16N2O3S/c1-2-14-13(17)18-9-5-8-15-12(16)10-6-3-4-7-11(10)19-15/h3-4,6-7H,2,5,8-9H2,1H3,(H,14,17)

InChI Key

GRXHNAMWPRBPAH-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)OCCCN1C(=O)C2=CC=CC=C2S1

Origin of Product

United States

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